![molecular formula C15H8F6N2O2 B1680089 1-(2-羟基-5-(三氟甲基)苯基)-5-(三氟甲基)-1H-苯并[d]咪唑-2(3H)-酮 CAS No. 153587-01-0](/img/structure/B1680089.png)
1-(2-羟基-5-(三氟甲基)苯基)-5-(三氟甲基)-1H-苯并[d]咪唑-2(3H)-酮
描述
NS 1619 is a calcium-dependent activator of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle. It is typically used at a concentration of 30 µM to hyperpolarize the membrane potential of single myocytes during studies of smooth muscle relaxation and vasodilation. Studies suggest that activation of BKCa channels by NS 1619 can protect the cardiac muscle against pulmonary hypertension as well as ischemia and reperfusion injury in various animal models.
NS 1619 is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one in which the hydrogens at positions 1 and 5 are replaced are replaced by 2-hydroxy-5-(trifluoromethyl)phenyl and trifluoromethyl groups, respectively. It is an opener/activator of the large-conductance calcium-activated potassium channel (Bkca). It has a role as a potassium channel opener. It is a member of benzimidazoles, a member of phenols and a member of (trifluoromethyl)benzenes.
科学研究应用
Potent Enhancer of KCa1.1 Channels
NS-1619 is a potent and selective KCa1.1 (BK, slo, Large conductance Ca2±activated K+) channel modulator (enhancer). It was effective in eliciting and enhancing KCa1.1 channels in smooth muscle as well as in neurons with maximal effects at concentrations around 30 μM .
Inhibitor of SERCA Pumps
Apart from being an enhancer of KCa1.1 channels, NS-1619 also acts as an inhibitor of SERCA (Sarco/Endoplasmic Reticulum Ca2±ATPase) pumps .
Enhancement of Blood Tumor Barrier Permeability
NS-1619 was used in vivo by intracarotid infusion and significantly enhanced blood tumor barrier permeability in the brain tumor area but not in normal brain tissue .
Activation of BKCa Channels in Smooth Muscle Cells
NS-1619 has been found to partially mediate the activation of BKCa channels by intracellular Ca2+ release in smooth muscle cells of porcine coronary artery .
Hyperpolarization of Membrane
Application of NS-1619 hyperpolarized the membrane in a concentration-dependent manner. This hyperpolarization was abolished by the presence of 100 nM iberiotoxin .
Increase in Intracellular Ca2+ Concentration
When membrane hyperpolarization of 12 mV or so was caused by 30 microM NS-1619, [Ca2+]i was unexpectedly increased by approximately 200 nM .
Activation of BKCa Channel Activity in Rat Cortical Neurons
NS-1619 has been shown to activate BKCa channel activity in rat cortical neurons .
作用机制
Target of Action
NS-1619, also known as 1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, is a potent and selective activator of the large-conductance calcium-activated potassium (BKCa, KCa1.1) channels . These channels are found in a variety of smooth muscle tissues and are characterized by their high conductance for potassium ions .
Mode of Action
NS-1619 interacts with its target, the BKCa channels, by inducing a concentration-dependent decrease in mitochondrial membrane potential . This interaction leads to the opening of these channels, allowing potassium ions to flow out of the cell, leading to membrane hyperpolarization .
Biochemical Pathways
The activation of BKCa channels by NS-1619 plays a crucial role in the modulation of vascular tone due to their calcium- and voltage-dependent mechanisms of activation . The opening of these channels leads to a massive outward flow of K+ ions, leading to membrane hyperpolarization, which counteracts the membrane depolarization and the entry of Ca2+ ions in excitable cells .
Pharmacokinetics
It is known that ns-1619 is a highly effective relaxant with an ec50 of about 10–30 μm in several smooth muscles of blood vessels and other tissues .
Result of Action
The activation of BKCa channels by NS-1619 leads to a decrease in mitochondrial membrane potential . This can result in various cellular effects, including the inhibition of cell proliferation and induction of apoptosis, as observed in A2780 ovarian cancer cells .
Action Environment
The action of NS-1619 can be influenced by various environmental factors. For instance, the presence of endothelium increases the vasorelaxing potency of BKCa channel openers like NS-1619 . .
属性
IUPAC Name |
3-[2-hydroxy-5-(trifluoromethyl)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N2O2/c16-14(17,18)7-1-3-10-9(5-7)22-13(25)23(10)11-6-8(15(19,20)21)2-4-12(11)24/h1-6,24H,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMCMWKHSDUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165363 | |
| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
153587-01-0 | |
| Record name | 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153587-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NS 1619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153587010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dihydro-1-(2-hydroxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2H-Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: NS1619 acts primarily as an opener of large-conductance calcium-activated potassium channels (BKCa channels). [, ] This interaction leads to an increase in potassium ion (K+) conductance across the cell membrane. [, , ] This increased K+ efflux hyperpolarizes the cell membrane, making it more difficult for the cell to depolarize and fire action potentials. [, , ] Downstream effects of this hyperpolarization vary depending on the cell type but can include:
- Vasodilation: In vascular smooth muscle cells, hyperpolarization leads to relaxation and dilation of blood vessels. [, , ]
- Neuroprotection: In neurons, NS1619 can induce preconditioning, protecting them from damage caused by ischemia, oxidative stress, and excitotoxicity. [, , , ]
- Inhibition of cell proliferation: NS1619 has been shown to inhibit the proliferation of various cell types, including endothelial cells, smooth muscle cells, and neuroblastoma cells. [, , , ]
A:
ANone: The provided research focuses on the biological activity of NS1619 and does not provide specific details on its material compatibility, stability under various conditions (e.g., temperature, pH, light exposure), or applications beyond its use in biological research. Further research is needed to fully understand the compound's behavior in different environments and potential non-biological applications.
A: The provided research does not indicate any catalytic properties of NS1619. Its primary mechanism of action is the direct modulation of BKCa channels, not the catalysis of chemical reactions. [, , , ]
ANone: While the provided research articles primarily focus on experimental approaches, computational chemistry and modeling techniques, like molecular docking and pharmacophore modeling, could be utilized to further understand the interaction of NS1619 with BKCa channels and potentially identify structural modifications for improved activity or selectivity.
ANone: The provided research focuses on the immediate effects of NS1619 and does not discuss its long-term stability or formulation strategies. Further research is needed to determine the optimal formulation approaches for enhancing its stability, solubility, and bioavailability for potential therapeutic applications.
ANone: The provided research focuses on the immediate effects of NS1619 in various experimental settings and does not provide detailed information about its absorption, distribution, metabolism, excretion (ADME) profile, or in vivo activity and efficacy beyond acute studies. Further research is needed to fully understand the compound's PK/PD properties.
ANone: Numerous in vitro and in vivo studies demonstrate the efficacy of NS1619 in various experimental models:
- In vitro: NS1619 induces relaxation in isolated blood vessels, [, , , ] inhibits proliferation of various cell types, [, , , ] and protects cultured neurons from damage. [, , , ]
- In vivo: NS1619 has shown promising results in animal models of stroke, [] traumatic brain injury, [] hemorrhagic shock, [] pulmonary hypertension, [] and asthma. [, ]
ANone: The research primarily focuses on the short-term effects of NS1619, and data on its long-term toxicity and safety profile are limited. Further research is necessary to assess potential adverse effects and establish its safety for potential therapeutic applications.
ANone: Research on NS1619 and its role in modulating BKCa channels has provided significant insights into:
- Understanding BKCa channel physiology: NS1619 has been a valuable tool for elucidating the physiological roles of BKCa channels in various tissues and organ systems. [, , , ]
- Exploring therapeutic potential: Studies using NS1619 have highlighted the potential therapeutic benefits of targeting BKCa channels in conditions such as hypertension, stroke, and neurodegenerative diseases. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



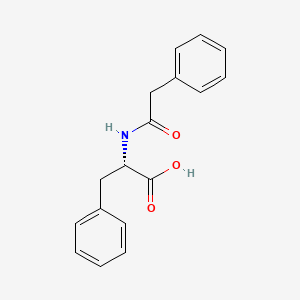
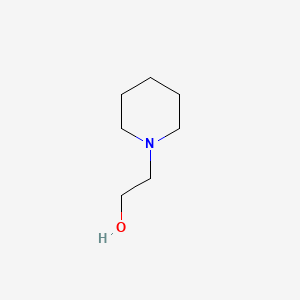
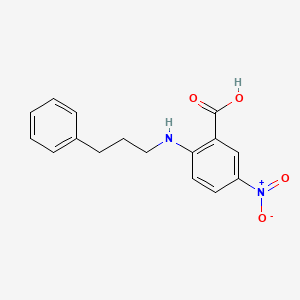
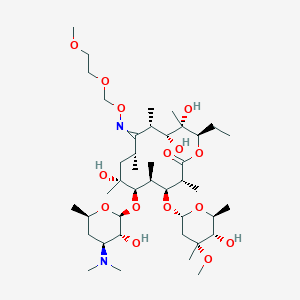
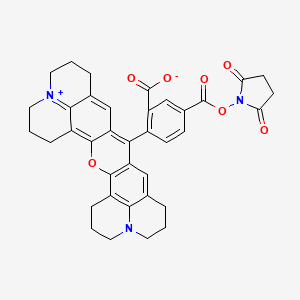
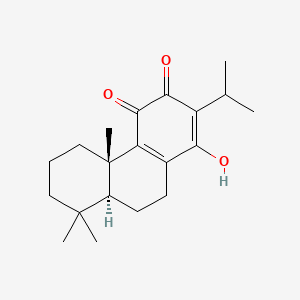
![7-butyl-6-(4-methoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1680015.png)
![N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide](/img/structure/B1680016.png)

![2-[3-[[2-[[2-(Methyl-phenylamino)-2-oxoethyl]-phenylamino]-2-oxoethyl]carbamoylamino]phenyl]acetic acid](/img/structure/B1680020.png)
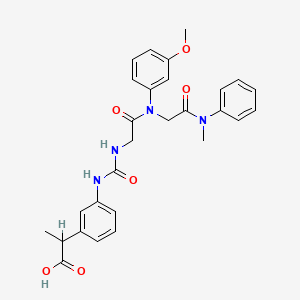
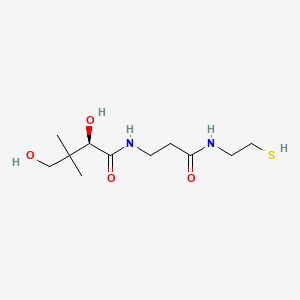

![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)